2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane
CAS No.:
Cat. No.: VC16500204
Molecular Formula: C23H27N3O3S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N3O3S |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 1,3-thiazol-5-ylmethyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate |
| Standard InChI | InChI=1S/C23H27N3O3S/c24-21(12-18-9-5-2-6-10-18)22(27)13-19(11-17-7-3-1-4-8-17)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28) |
| Standard InChI Key | WJLNUWNCHAHJJF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3 |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound features a hexane backbone substituted with phenyl groups at positions 1 and 6, a hydroxy group at position 3, and an amino group at position 2. The thiazole ring, attached via a methoxycarbonyl linkage at position 5, introduces heterocyclic aromaticity, enhancing its binding affinity to biological targets . The stereochemical configuration (2S,3S,5S) is critical for its bioactivity, as evidenced by its role in ritonavir analogs .
Stereochemical Significance
The S-configuration at all three chiral centers ensures optimal spatial orientation for interactions with enzymatic active sites. For example, the 3S-hydroxy group participates in hydrogen bonding with HIV-1 protease, a mechanism observed in ritonavir’s inhibitory activity . Deviations in stereochemistry reduce potency by up to 90%, underscoring the importance of precise synthesis .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 425.54 g/mol | |
| Density | 1.251–1.3 g/cm³ | |
| Boiling Point | 656.1 ± 55.0 °C | |
| Solubility | DMSO, Methanol | |
| pKa | 11.48 ± 0.46 |
The compound’s high boiling point and moderate solubility in polar solvents suggest stability under physiological conditions, making it suitable for prolonged in vitro assays .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically begins with the condensation of (2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexane with (5-thiazolyl)methoxycarbonyl chloride under inert conditions . A representative protocol involves:
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Acylation: Reacting the primary amine with the carbonyl chloride in dichloromethane at 0–5°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance yield (78–82%) and reduce byproducts like des-hydroxy impurities . Critical process parameters include temperature control (±2°C) and stoichiometric precision to prevent racemization .
Research Applications
Pharmaceutical Development
As a ritonavir impurity and intermediate, this compound aids in quality control for antiretroviral drugs . Structural analogs demonstrate inhibitory activity against SARS-CoV-2 main protease (IC50: 2.3 µM), highlighting potential repurposing for antiviral therapies .
Material Science
Incorporating the compound into polyurethane matrices improves tensile strength by 40% due to hydrogen bonding between the hydroxy group and polymer chains . Applications in biodegradable plastics are under exploration.
Pharmacological Significance
Mechanistic Insights
The thiazole moiety chelates zinc ions in metalloproteinases, inhibiting tumor metastasis in murine models (65% reduction in lung nodules) . Synergistic effects with doxorubicin enhance apoptosis in breast cancer cell lines (MCF-7 IC50: 0.8 µM vs. 1.5 µM alone) .
Toxicological Profile
Acute toxicity studies in rats (LD50: 1,200 mg/kg) indicate low systemic risk, though chronic exposure causes mild hepatic steatosis at 50 mg/kg/day .
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation from ritonavir (RRT: 1.32), essential for impurity profiling .
Future Directions
Ongoing research explores covalent inhibition of KRASG12C via thiazole-mediated binding, with preliminary IC50 values of 0.2 µM in pancreatic cancer models . Bioconjugation strategies aim to enhance tumor targeting using antibody-drug conjugates.
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